(4,4-difluorocyclohexyl)methylhydrazine;dihydrochloride
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Overview
Description
(4,4-difluorocyclohexyl)methylhydrazine;dihydrochloride is a chemical compound with the molecular formula C6H14Cl2F2N2. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 4,4-difluorocyclohexylmethyl group. This compound is typically used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-difluorocyclohexyl)methylhydrazine;dihydrochloride involves the reaction of 4,4-difluorocyclohexylmethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4,4-difluorocyclohexylmethylamine+hydrazine hydrate+HCl→Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:2)
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4,4-difluorocyclohexyl)methylhydrazine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazine compounds.
Scientific Research Applications
(4,4-difluorocyclohexyl)methylhydrazine;dihydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.
Medicine: It is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,4-difluorocyclohexyl)methylhydrazine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:1)
- Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:3)
- Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, sulfate
Uniqueness
(4,4-difluorocyclohexyl)methylhydrazine;dihydrochloride is unique due to its specific substitution pattern and the presence of two hydrochloride ions. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
(4,4-difluorocyclohexyl)methylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2.2ClH/c8-7(9)3-1-6(2-4-7)5-11-10;;/h6,11H,1-5,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCQRWDTYABCIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNN)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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